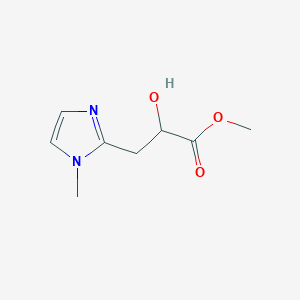
1-Amino-2-(5-thiazolyl)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-(5-thiazolyl)propane is an organic compound characterized by the presence of an amino group attached to a propane chain, which is further substituted with a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Amino-2-(5-thiazolyl)propane can be synthesized through several methods. One common approach involves the reaction of 2-bromo-1-(5-thiazolyl)propane with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through distillation or recrystallization to obtain the desired purity level.
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-2-(5-thiazolyl)propane undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted amino derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Amino-2-(5-thiazolyl)propane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism by which 1-Amino-2-(5-thiazolyl)propane exerts its effects is primarily through its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-Amino-2-(5-thiazolyl)propane can be compared with other similar compounds such as:
1-Amino-2-(4-thiazolyl)propane: Differing by the position of the thiazole ring, which can affect its reactivity and biological activity.
2-Amino-1-(5-thiazolyl)propane: The position of the amino group is different, leading to variations in chemical behavior and applications.
1-Amino-2-(5-imidazolyl)propane: Substitution of the thiazole ring with an imidazole ring, which can significantly alter its properties and uses.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H10N2S |
|---|---|
Peso molecular |
142.22 g/mol |
Nombre IUPAC |
2-(1,3-thiazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C6H10N2S/c1-5(2-7)6-3-8-4-9-6/h3-5H,2,7H2,1H3 |
Clave InChI |
RKEIXYIPLIJPQF-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C1=CN=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butylN-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate](/img/structure/B13530717.png)
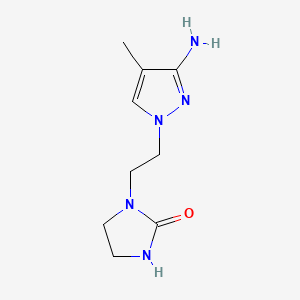
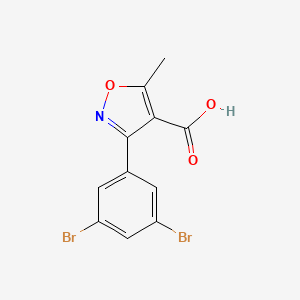
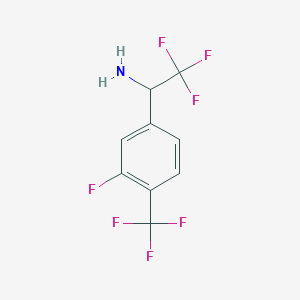
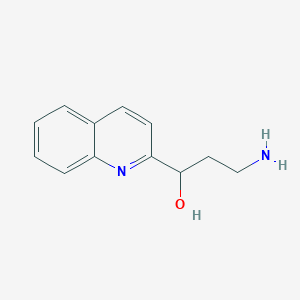
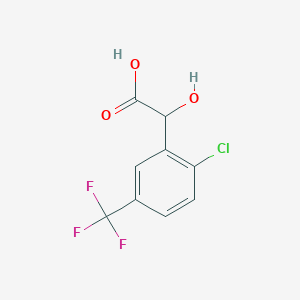
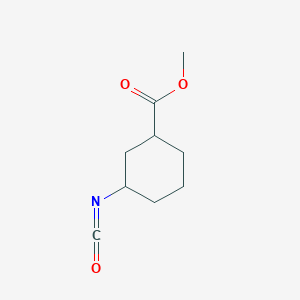

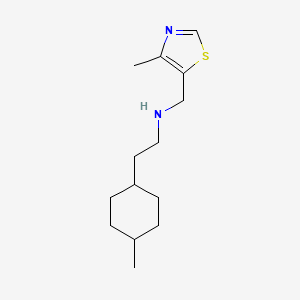
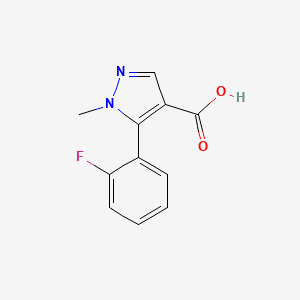
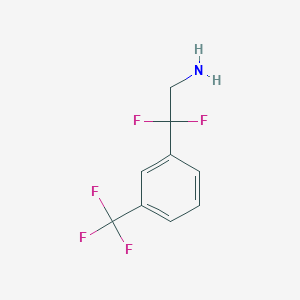
![4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13530787.png)
